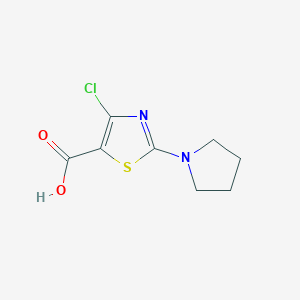![molecular formula C12H18O2 B3376603 (1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol CAS No. 1212398-62-3](/img/structure/B3376603.png)
(1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol
Übersicht
Beschreibung
(1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol, also known as (1R)-2-methyl-1-(4-methoxyphenyl)ethanol, is an important organic compound that has a variety of applications in scientific research. It is a chiral alcohol that is used in the synthesis of various compounds and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Catalyst Reactivity Modulation
A study by Wilkinson et al. (2000) focuses on the synthesis of the β2-adrenoceptor agonist (R,R)-formoterol, where a key step involved the chemoselective reduction of a related compound to produce an aniline product essential for further synthesis. The research highlighted the importance of controlling catalyst reactivity to achieve high chemoselectivity and prevent racemization, a crucial aspect in the preparation of pharmacologically active compounds (Wilkinson et al., 2000).
NMR Spectroscopy Applications
Coxon et al. (2004) utilized d-Yb(hfc)3 shift reagents to differentiate prochiral protons adjacent to the ether oxygen in chiral esters of arylethan-1-ols, including compounds similar to "(1R)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol". This application in NMR spectroscopy aids in the structural elucidation of complex molecules, facilitating the development of new drugs and materials (Coxon et al., 2004).
Pharmacological Potential
Dago et al. (2018) explored the analogs of SKF-96365, including pyrazolium hydrochlorides derived from (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazol, demonstrating effects on endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry (SOCE) in cell lines. Such studies highlight the compound's relevance in investigating cellular mechanisms and potential therapeutic applications (Dago et al., 2018).
Enzymatic Synthesis Applications
Gennaro et al. (2010) reported on the enzymatic preparation of chiral compounds, including those related to "this compound". The use of oxidoreductases demonstrated the synthesis of enantiomerically pure diols, emphasizing the compound's role in producing chiral intermediates for pharmaceutical applications (Gennaro et al., 2010).
Material Science and Ligand Design
Research by Baran et al. (2012) involved synthesizing new ligands, including derivatives of this compound, for use in complexing with platinum(II). The thermal and spectroscopic properties of these complexes were studied for their potential applications in material science and catalysis (Baran et al., 2012).
Eigenschaften
IUPAC Name |
(1R)-1-[4-(2-methylpropoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIRRYYGTXHVRQ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OCC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate](/img/structure/B3376574.png)


![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3376592.png)


![(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B3376617.png)
